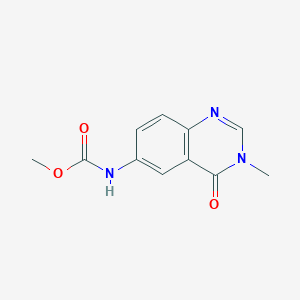

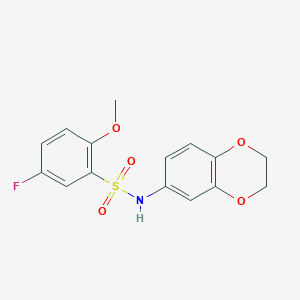

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide compound. Sulfonamides are known for their wide range of biological activities and have been extensively studied for their pharmacological properties.

Synthesis Analysis

- The synthesis of related sulfonamide compounds typically involves the reaction of 1,4-benzodioxane-6-amine with different sulfonyl chlorides, followed by reactions with various alkyl/aralkyl halides. For example, Abbasi et al. (2020) synthesized new derivatives by reacting 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride, followed by reactions with different alkyl/aralkyl halides using lithium hydride as a base (Abbasi et al., 2020).

Molecular Structure Analysis

- The molecular structure of sulfonamides can be characterized using techniques like Infrared spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Electron Impact Mass Spectrometry (EIMS). These techniques provide detailed information about the molecular structure and functional groups present in the compound.

Chemical Reactions and Properties

- Sulfonamides, including derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl), participate in various chemical reactions due to their functional groups. They often show biological activities such as antibacterial properties and enzyme inhibition capabilities. For instance, some derivatives have shown inhibitory action against bacterial biofilms and have displayed cytotoxicity in studies (Abbasi et al., 2020).

Mecanismo De Acción

Sulfonamides, which are part of the structure of this compound, are known to block the foliate synthetase enzyme in bacteria, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They are also inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO5S/c1-20-13-4-2-10(16)8-15(13)23(18,19)17-11-3-5-12-14(9-11)22-7-6-21-12/h2-5,8-9,17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWSYYFUAOAFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)

![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)

![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)

![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)